![molecular formula C22H18FN5O4 B2532050 N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921578-58-7](/img/structure/B2532050.png)

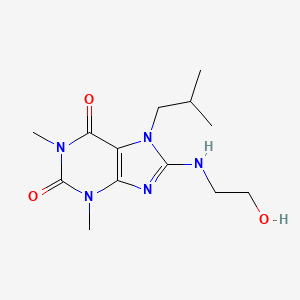

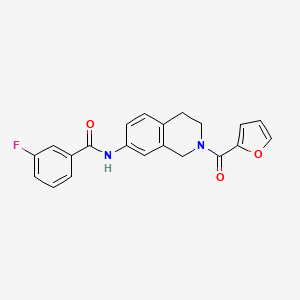

N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

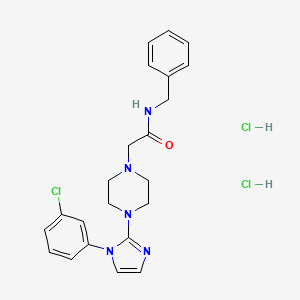

The compound contains several functional groups, including a pyrazolo[4,3-c]pyridine ring, a carboxamide group, and a 4-fluoro-3-nitrophenyl group. These groups could potentially give the compound a variety of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]pyridine ring, the carboxamide group, and the 4-fluoro-3-nitrophenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the nitro group on the phenyl ring could potentially be reduced .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could potentially make the compound polar, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

Selective and Orally Efficacious Inhibitors

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors demonstrates the application of structurally related compounds in targeting specific enzymes involved in cancer growth and metastasis. These compounds, through strategic modifications, have shown improved enzyme potency and selectivity, leading to complete tumor stasis in certain cancer models following oral administration (Schroeder et al., 2009).

Potassium-Competitive Acid Blockers

The synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines reveal their potential as potassium-competitive acid blockers (P-CABs), highlighting the structural and functional versatility of pyridine derivatives in developing new therapeutic agents. These compounds exhibit excellent physicochemical and pharmacological properties, underscoring the significance of chemical structure in determining biological activity and drug efficacy (Palmer et al., 2007).

Cytotoxic Evaluation

The synthesis and cytotoxic evaluation of 3-(4-fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide analogues against breast cancer cell lines illustrate the potential of pyrazole derivatives in cancer treatment. This research demonstrates the importance of structural modifications in enhancing cytotoxicity against specific cancer cell lines, with certain analogues showing promising results comparable to standard drugs (Ahsan et al., 2018).

Mycobacterium tuberculosis Inhibitors

The development of 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel Mycobacterium tuberculosis pantothenate synthetase inhibitors showcases the application of pyrazolo[4,3-c]pyridine derivatives in addressing infectious diseases. These compounds were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating tuberculosis (Samala et al., 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O4/c1-2-10-26-12-16(21(29)24-14-8-9-18(23)19(11-14)28(31)32)20-17(13-26)22(30)27(25-20)15-6-4-3-5-7-15/h3-9,11-13H,2,10H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWKDTLMORVLBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.6]undec-3-en-1-yl)acetamide](/img/structure/B2531974.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-triethoxybenzoate](/img/structure/B2531980.png)

![N-(3-Oxo-3-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropyl)prop-2-enamide](/img/structure/B2531987.png)

![N-isopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531989.png)